1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKLCAFLLJKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often employed for the reduction of the bromine atom.
Major Products
Substitution: Products include various substituted phenylmethanesulfonamides.
Oxidation: Sulfone derivatives are the major products.
Reduction: The major product is the phenylmethanesulfonamide.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide exhibits significant activity against various bacterial strains. Its mechanism of action likely involves inhibition of bacterial folate synthesis, similar to other sulfonamides.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines. The specific pathways involved in its anticancer activity are under investigation, focusing on apoptosis induction and cell cycle arrest.
Biological Research
- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, it has been tested against carbonic anhydrase and other sulfonamide-sensitive enzymes, providing insights into structure-activity relationships (SAR) in drug design.
- Pharmacological Investigations : Researchers are exploring the pharmacokinetics and pharmacodynamics of this compound. Its bioavailability, metabolism, and excretion patterns are crucial for assessing its therapeutic potential.
Industrial Applications
- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to modify biological pathways makes it a valuable building block in drug discovery programs.
- Agrochemical Research : There is growing interest in the application of sulfonamides in agrochemicals, particularly as herbicides or fungicides. The compound's structural features may confer desirable properties for agricultural applications.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substituents
Key Observations:
Electronic Effects: The 4-bromo substituent (electron-withdrawing) in the target compound increases electrophilicity at the aromatic ring compared to the 4-amino (electron-donating) analogue, which may enhance reactivity in cross-coupling reactions .
Steric and Solubility Effects :
- N,N-dimethyl substitution reduces hydrogen-bonding capacity, lowering aqueous solubility relative to N-H or N-hydroxy derivatives (e.g., N-(4-Hydroxyphenyl)benzenesulfonamide) .
- N-isopropyl in 1-(4-bromophenyl)-N-isopropylmethanesulfonamide introduces greater steric hindrance, which may impact binding in biological targets or catalytic processes .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Spectroscopic Data
Key Observations:
- NMR Shifts: The bromine atom in the target compound deshields aromatic protons, shifting their signals upfield compared to amino or hydroxyl analogues .
- IR Absorptions : The absence of a C=O group in the target compound distinguishes it from formamide derivatives (e.g., N-(4-fluorophenyl)formamide in ) .
Key Observations:
- The bromine atom in the target compound facilitates participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogues .
- N,N-dimethyl substitution may enhance metabolic stability in drug design compared to primary sulfonamides .
Biological Activity
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a bromophenyl group attached to a dimethylmethanesulfonamide moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds often inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. The inhibition of dihydropteroate synthase (DHPS) is a common mechanism through which these compounds exert their antimicrobial effects.
Table 1: Antimicrobial Efficacy of Sulfonamides
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Properties
In addition to antimicrobial activity, sulfonamides have been investigated for their anticancer potential. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation and survival pathways. For instance, sulfonamides may target carbonic anhydrases or other enzymes critical for tumor growth .
Case Study:
A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 50 µM, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes such as DHPS and carbonic anhydrases.
- Cell Signaling Modulation: By interacting with cellular receptors, it can influence signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that sulfonamides can induce oxidative stress in cancer cells, leading to increased apoptosis .
Research Findings and Applications
Recent research has focused on the synthesis of novel derivatives of sulfonamides to enhance their biological activity. Modifications in the bromophenyl group or the sulfonamide moiety can lead to improved efficacy against resistant bacterial strains or enhanced anticancer properties.
Table 2: Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sulfonylation of 4-bromobenzylamine derivatives. A two-step approach involves:
Sulfonation : Reacting 4-bromobenzyl chloride with dimethylamine under anhydrous conditions to form the intermediate dimethylamine derivative.
Sulfonamide formation : Treating the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .
- Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride) and inert gas purging to prevent hydrolysis. Purity is improved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles (e.g., 85° between sulfonamide and aryl planes) .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.4–7.6 ppm), methyl groups (δ 2.8–3.1 ppm).
- ¹³C NMR : Sulfonamide carbon (δ 45–50 ppm), brominated aryl carbons (δ 120–130 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., carbonic anhydrase) may arise from:
Solvent effects : Use standardized DMSO concentrations (<1% v/v) to avoid protein denaturation.
Crystallographic vs. solution-phase conformations : Perform molecular dynamics (MD) simulations to assess sulfonamide flexibility in aqueous vs. bound states .
- Resolution : Cross-validate activity using orthogonal assays (e.g., ITC for binding thermodynamics, SPR for kinetics) .
Q. How do substituents (e.g., bromine, methyl groups) influence the electronic and steric properties of this sulfonamide?
- Electronic Effects :
- Bromine : Electron-withdrawing effect reduces electron density on the aryl ring, enhancing sulfonamide acidity (pKa ~9–10). Confirmed via UV-Vis titration .
- N,N-Dimethyl groups : Steric hindrance restricts rotation around the S–N bond, stabilizing a planar conformation critical for receptor binding .
Q. What mechanistic insights explain unexpected byproducts in sulfonamide synthesis?
- Example : Formation of bis-sulfonamide derivatives (e.g., N-(aryl)-N-sulfonyl products) due to over-sulfonation.
- Investigation :
Kinetic monitoring : Use in situ IR spectroscopy to track methanesulfonyl chloride consumption.
Side-reaction suppression : Add scavengers (e.g., tert-butylamine) to quench excess sulfonylating agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
